molecular formula C18H14ClN3O3S2 B2787145 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946370-69-0

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2787145
CAS No.: 946370-69-0
M. Wt: 419.9
InChI Key: FOPIBBBBCAOFBI-UHFFFAOYSA-N
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Description

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a benzo[d][1,3]dioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base . The reaction conditions often include moderate to good yields and good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of metal-free catalysis and tandem Michael addition/cyclization reactions are common strategies to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide include other thiazole derivatives and compounds with similar structural features, such as:

  • 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c19-11-2-4-12(5-3-11)22-16(20)15(27-18(22)26)17(23)21-8-10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPIBBBBCAOFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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